

# Application Notes and Protocols: Diethylaluminum Chloride in Ziegler-Natta Catalysis

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## Compound of Interest

Compound Name: Diethylaluminum chloride

Cat. No.: B1668794

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## Introduction

**Diethylaluminum chloride** (DEAC) is a crucial cocatalyst in Ziegler-Natta polymerization, a process widely employed for the synthesis of polyolefins such as polyethylene (PE) and polypropylene (PP).<sup>[1]</sup> In conjunction with a transition metal halide, typically titanium tetrachloride ( $\text{TiCl}_4$ ), DEAC forms the active catalytic species responsible for the stereospecific polymerization of  $\alpha$ -olefins.<sup>[2][3]</sup> The use of DEAC allows for the production of polymers with controlled molecular weight, narrow molecular weight distribution, and high stereoregularity, particularly for isotactic polypropylene. This document provides detailed application notes and experimental protocols for the use of DEAC in Ziegler-Natta catalysis.

## Role of Diethylaluminum Chloride (DEAC)

In the Ziegler-Natta catalyst system, DEAC serves several critical functions:

- **Alkylation of the Transition Metal:** DEAC alkylates the titanium center, replacing a chloride atom with an ethyl group. This is a key step in the formation of the active site.
- **Activation of the Catalyst:** The resulting titanium-aluminum complex possesses a vacant coordination site, which is essential for the coordination and subsequent insertion of the olefin monomer.<sup>[2]</sup>

- Scavenging of Impurities: DEAC reacts with and neutralizes impurities (e.g., water, oxygen) present in the monomer and solvent, which would otherwise deactivate the catalyst.
- Control of Polymer Properties: The molar ratio of DEAC to the titanium component (Al/Ti ratio) significantly influences the catalyst's activity, the polymer's molecular weight, and its stereoregularity.<sup>[4]</sup>

## Experimental Protocols

### Preparation of $\text{MgCl}_2$ -Supported $\text{TiCl}_4$ Catalyst

Magnesium chloride is a commonly used support for Ziegler-Natta catalysts, as it enhances catalytic activity and stereospecificity. The following is a general protocol for the preparation of a  $\text{MgCl}_2$ -supported  $\text{TiCl}_4$  catalyst.

Materials:

- Anhydrous Magnesium Chloride ( $\text{MgCl}_2$ )
- Titanium Tetrachloride ( $\text{TiCl}_4$ )
- Ethanol (anhydrous)
- n-Decane (anhydrous)
- Internal Electron Donor (e.g., di-n-butyl phthalate)
- Inert gas (Nitrogen or Argon)
- Schlenk line and glassware

Procedure:

- Under an inert atmosphere, dissolve anhydrous  $\text{MgCl}_2$  in anhydrous ethanol in a round-bottom flask equipped with a reflux condenser. The typical molar ratio of ethanol to  $\text{MgCl}_2$  is around 8:1.
- Heat the mixture to reflux with stirring until the  $\text{MgCl}_2$  is completely dissolved.

- In a separate flask, prepare a solution of  $\text{TiCl}_4$  in n-decane.
- Cool the  $\text{MgCl}_2$ /ethanol solution and slowly add it to the  $\text{TiCl}_4$ /n-decane solution at a controlled temperature (e.g.,  $-20\text{ }^\circ\text{C}$  to  $0\text{ }^\circ\text{C}$ ) with vigorous stirring. This will precipitate the  $\text{MgCl}_2$  support.
- Slowly warm the resulting slurry to a specific temperature (e.g.,  $80\text{--}100\text{ }^\circ\text{C}$ ) and maintain it for a set period (e.g., 1-2 hours) to allow for the reaction and formation of the catalyst.
- During this heating step, an internal electron donor, such as di-n-butyl phthalate, can be added to improve the stereospecificity of the catalyst.
- After the reaction is complete, the solid catalyst is allowed to settle, and the supernatant is decanted.
- The solid catalyst is then washed multiple times with an anhydrous hydrocarbon solvent (e.g., hexane or heptane) to remove unreacted reagents and byproducts.
- The final catalyst is dried under a stream of inert gas or under vacuum to yield a free-flowing powder.

## Polymerization of Propylene using $\text{TiCl}_4$ / $\text{MgCl}_2$ /DEAC Catalyst System

This protocol describes the slurry polymerization of propylene to produce isotactic polypropylene.

Materials:

- Prepared  $\text{MgCl}_2$ -supported  $\text{TiCl}_4$  catalyst
- **Diethylaluminum chloride (DEAC)** solution in hexane
- Anhydrous hexane or heptane (polymerization grade)
- Propylene (polymerization grade)
- Hydrogen (for molecular weight control, optional)

- Jacketed stainless-steel autoclave reactor equipped with a stirrer, temperature and pressure controls, and injection ports.

#### Procedure:

- **Reactor Preparation:** Thoroughly dry and purge the autoclave reactor with high-purity nitrogen or argon to remove all traces of air and moisture.
- **Solvent and Cocatalyst Addition:** Introduce the desired amount of anhydrous hexane or heptane into the reactor. Then, inject the calculated amount of DEAC solution as a scavenger and cocatalyst. The Al/Ti molar ratio is a critical parameter and typically ranges from 50 to 300.
- **Catalyst Injection:** Disperse a weighed amount of the solid  $\text{TiCl}_4/\text{MgCl}_2$  catalyst in a small amount of anhydrous hexane in a catalyst injection vessel. Inject this slurry into the reactor under propylene pressure.
- **Polymerization:** Pressurize the reactor with propylene to the desired pressure (e.g., 5-10 bar). If hydrogen is used for molecular weight control, it is introduced at this stage. Maintain the desired polymerization temperature (e.g., 60-80 °C) and stirring speed. The polymerization is typically run for a specific duration (e.g., 1-2 hours).
- **Termination:** After the desired polymerization time, terminate the reaction by venting the unreacted propylene and adding a quenching agent, such as acidified isopropanol or ethanol.
- **Polymer Recovery and Purification:** The polymer slurry is discharged from the reactor. The polymer is collected by filtration, washed repeatedly with ethanol and then with a hydrocarbon solvent to remove catalyst residues and atactic polymer.
- **Drying:** The purified polypropylene is dried in a vacuum oven at a moderate temperature (e.g., 60-80 °C) to a constant weight.

## Data Presentation

The performance of the Ziegler-Natta catalyst system is highly dependent on the experimental conditions. The following tables summarize the typical effects of key parameters on the

polymerization of propylene.

Table 1: Effect of Al/Ti Molar Ratio on Propylene Polymerization

Al/Ti Molar Ratio	Catalyst Activity (kg PP/g Ti·h)	Isotacticity Index (%)	Molecular Weight (Mw) (g/mol )	Polydispersity Index (PDI)
50	250	92	450,000	5.5
100	450	95	400,000	5.0
200	550	97	350,000	4.8
300	500	96	320,000	4.9

Conditions: Polymerization temperature 70 °C, propylene pressure 7 bar, time 1 h.

Table 2: Effect of Polymerization Temperature on Propylene Polymerization

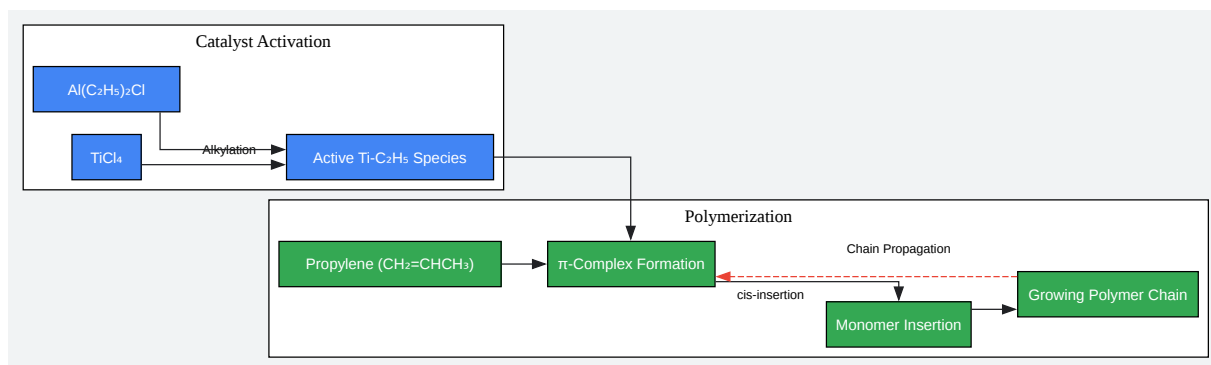
Temperature (°C)	Catalyst Activity (kg PP/g Ti·h)	Isotacticity Index (%)	Molecular Weight (Mw) (g/mol )	Polydispersity Index (PDI)
50	300	98	500,000	5.2
60	480	96	420,000	5.0
70	550	95	350,000	4.8
80	400	93	280,000	4.7

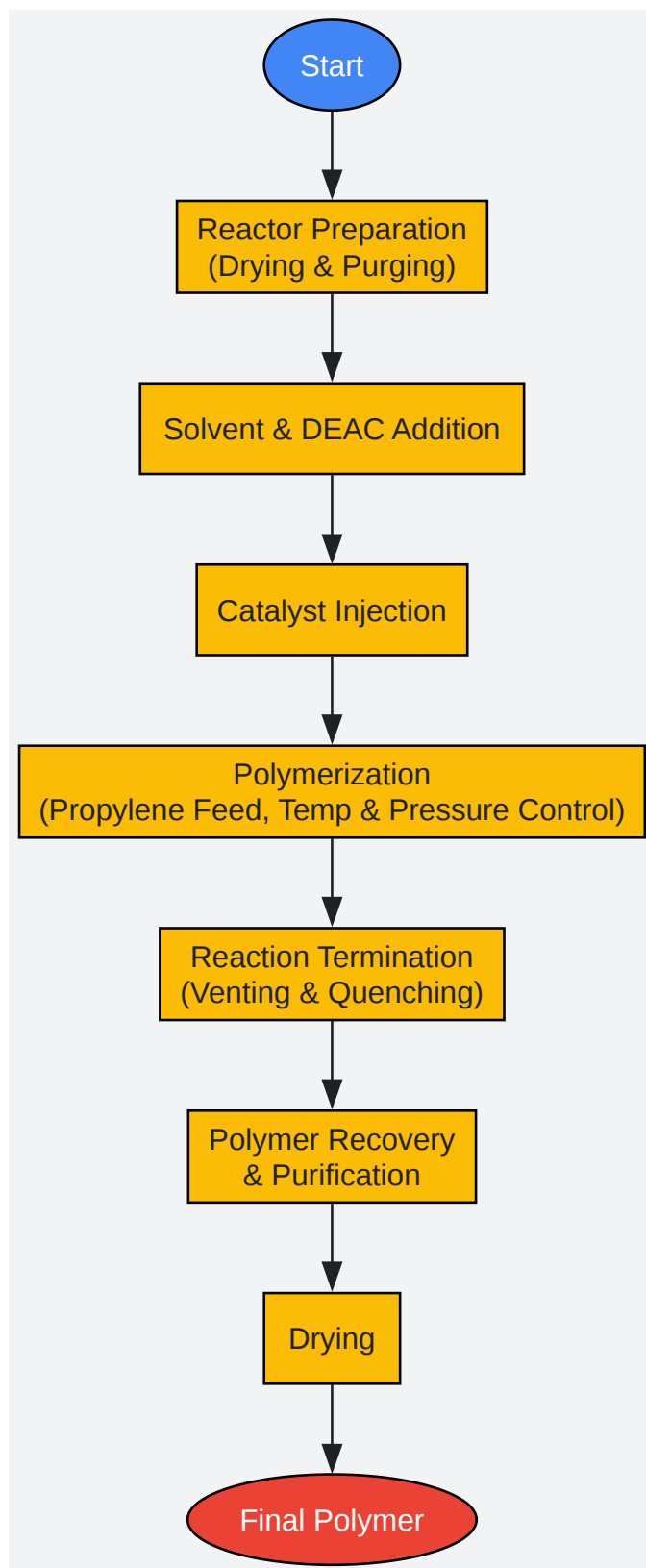
Conditions: Al/Ti molar ratio 200, propylene pressure 7 bar, time 1 h.

## Visualizations

### Ziegler-Natta Catalyst Activation and Polymerization Mechanism

The following diagram illustrates the key steps in the activation of the  $\text{TiCl}_4$  catalyst by DEAC and the subsequent insertion of a propylene monomer.





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